molecular formula C6H10ClN3O2 B2460349 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride CAS No. 2247103-57-5

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride

Cat. No.: B2460349
CAS No.: 2247103-57-5
M. Wt: 191.62
InChI Key: RYNIBRYRWUVYPN-UHFFFAOYSA-N
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Description

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride (CAS 2247103-57-5) is a spirocyclic compound of high interest in medicinal chemistry as a versatile synthetic intermediate . It features a privileged 2,6-diazaspiro[3.4]octane scaffold, a structure known for its frequent appearance in pharmacologically active molecules and its ability to provide favorable interactions with diverse biological targets . This rigid, three-dimensional framework is a key component in the development of novel therapeutic agents, including lead compounds with exceptional activity against Mycobacterium tuberculosis multiresistant strains and substances with high potency against Staphylococcus aureus . Researchers utilize this chemical as a critical building block for constructing more complex molecules, particularly in antibiotic discovery programs and for creating inhibitors targeting specific enzymes and receptors . The compound is supplied with a purity of 97% and has a molecular weight of 191.62 g/mol . For safe handling, please refer to the available safety data. This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-3-1-6(2-3)4(10)8-5(11)9-6;/h3H,1-2,7H2,(H2,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNIBRYRWUVYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-57-5
Record name 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-diazaspiro[34]octane-6,8-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted spiro compounds .

Scientific Research Applications

Medicinal Chemistry

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride is being investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, potentially leading to novel cancer therapies.

Biological Studies

The compound's unique structure allows it to interact with biological targets in ways that may influence cellular processes:

  • Mechanism of Action : Although not fully elucidated, it is believed that the compound interacts with specific cellular targets, potentially affecting enzyme activity and signaling pathways.
  • Pharmacokinetics : Current studies are focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability.

Chemical Synthesis

In synthetic organic chemistry, 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochlorideContains an amino group at position 2Potentially enhanced biological activity due to increased reactivity
5,7-Diazaspiro[3.4]octane-6,8-dioneSimilar spiro structure without amino groupExhibits different solubility and reactivity
2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dioneContains oxygen instead of nitrogenShows similar antimicrobial properties but with unique reactivity patterns

Case Study 1: Antimicrobial Activity

In a recent study conducted on various derivatives of diazaspiro compounds, 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride demonstrated significant inhibition against Gram-positive bacteria. The study utilized standard microbiological assays to evaluate the minimum inhibitory concentration (MIC) against several bacterial strains.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of this compound revealed promising results against human cancer cell lines such as HeLa and MCF-7. The study employed cell viability assays and apoptosis detection methods to assess the compound's effectiveness in inducing cell death in cancerous cells.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride is unique due to its specific spiro structure and the presence of both amino and diaza groups.

Biological Activity

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride (CAS Number: 2247103-57-5) is a heterocyclic compound characterized by its unique spiro structure, which consists of two nitrogen atoms within a bicyclic system. This compound has garnered interest in medicinal chemistry due to its potential applications and biological activities. However, detailed research on its specific biological effects is still emerging.

  • Molecular Formula : C₆H₁₀ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • IUPAC Name : 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
  • Structure :

    Chemical Structure

Currently, the precise mechanism of action for 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride remains largely unexplored. Preliminary studies suggest that the compound may interact with biological molecules at the molecular level, potentially influencing various cellular processes. Factors such as temperature, pH, and the presence of other molecules are considered to affect its stability and efficacy .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
5,7-Diazaspiro[3.4]octane-6,8-dione89691-88-30.91
2-amino-5,7-diazaspiro[3.4]octane-6,8-dione2247103-57-51.00 (reference)
2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride1026796-27-90.93
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one742694-76-40.85

The unique spiro structure of this compound may confer distinct chemical and biological properties compared to its analogs.

Research Findings and Case Studies

While comprehensive case studies specifically on this compound are lacking due to its relatively recent introduction into scientific literature, ongoing research focuses on:

  • Binding Studies : Investigating how the compound interacts with various biological targets to elucidate its mechanism of action.
  • In Vitro Testing : Conducting assays to assess the biological activity against different microbial strains or cancer cell lines.
  • Structural Modifications : Exploring how modifications to the amino group or other structural features influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride with high purity?

  • Methodology : Focus on cyclization reactions involving imidazolidinone precursors, as spirocyclic structures often require controlled ring formation. Use tert-butyloxycarbonyl (Boc) or other protective groups to stabilize reactive amines during synthesis. Post-synthetic purification via recrystallization or reverse-phase HPLC is critical to remove unreacted intermediates .
  • Key Parameters : Monitor reaction pH and temperature to avoid hydrolysis of the spiro ring. Validate purity using LC-MS (liquid chromatography-mass spectrometry) and ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts .

Q. How can researchers characterize the structural integrity of this spirocyclic compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve the spiro junction geometry and hydrogen-bonding patterns in the solid state.
  • 2D NMR (COSY, HSQC) : Assign stereochemistry and verify the absence of tautomeric forms in solution.
  • FT-IR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for diketones) .
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility Screening : Test aqueous buffers (pH 1–7.4), DMSO, and ethanol. The hydrochloride salt typically exhibits higher solubility in polar solvents.
  • Stability Protocols : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., ring-opening or hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : If IC₅₀ values for enzyme inhibition vary, verify assay conditions (e.g., buffer ionic strength, cofactor concentrations). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .
  • Data Normalization : Include positive controls (e.g., known inhibitors like AMT hydrochloride for nitric oxide synthase) to calibrate activity measurements .

Q. What strategies mitigate batch-to-batch variability in impurity profiles?

  • Impurity Tracking : Employ LC-UV/HRMS to identify recurring byproducts (e.g., deaminated or oxidized derivatives). Use Design of Experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, catalyst loading) .
  • Regulatory Alignment : Follow ICH Q3A/B guidelines for qualifying impurities ≥0.1% and establish a stability-indicating method for long-term monitoring .

Q. How does the compound’s stability under photolytic or thermal stress inform formulation development?

  • Stress Testing : Expose the compound to UV light (ICH Q1B) and elevated temperatures (40–60°C) to identify degradation pathways.
  • Mechanistic Insights : Use LC-MSⁿ to characterize degradation products (e.g., cleavage of the spiro ring or HCl loss). Stabilize labile groups via lyophilization or inert packaging .

Q. What computational tools aid in predicting interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase, given structural analogs in ).
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP, plasma protein binding) using SwissADME or ADMETLab to prioritize in vivo studies .

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